Bis(tricyclohexylphosphine)nickel(II) chloride

Catalog No.
S784845
CAS No.
19999-87-2
M.F
C36H66Cl2NiP2
M. Wt
690.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tricyclohexylphosphine)nickel(II) chloride

CAS Number

19999-87-2

Product Name

Bis(tricyclohexylphosphine)nickel(II) chloride

IUPAC Name

dichloronickel;tricyclohexylphosphane

Molecular Formula

C36H66Cl2NiP2

Molecular Weight

690.5 g/mol

InChI

InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2

InChI Key

YOCBOYPGZVFUCQ-UHFFFAOYSA-L

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl

Bis(tricyclohexylphosphine)nickel(II) chloride is an organometallic compound with the molecular formula C36H66Cl2NiP2 and a molecular weight of approximately 665.57 g/mol. This compound features a nickel center coordinated by two tricyclohexylphosphine ligands and two chloride ions. It typically appears as dark red-purple crystals and has a melting point of around 284 °C . The compound is known for its unique structure, which contributes to its reactivity and potential applications in various chemical processes.

Bis(tricyclohexylphosphine)nickel(II) chloride should be handled with care in a fume hood due to its potential health hazards.

  • Toxicity: Limited data exists on the specific toxicity of this compound. However, nickel compounds can be harmful upon inhalation, ingestion, or skin contact.
  • Flammability: Not readily flammable, but may decompose upon heating, releasing toxic fumes [].
  • Reactivity: Air and moisture sensitive. May react with strong oxidizing agents [].

Catalysis

The primary research application of NiCl2(Cy3P)2 lies in its ability to act as a catalyst for various organic transformations. Its catalytic activity stems from the combination of:

  • Lewis acidity: The empty d-orbitals of the nickel(II) center can accept electron pairs from reactants, activating them for further reactions.
  • Steric bulk: The bulky Cy3P ligands create a well-defined reaction environment around the nickel center, controlling the orientation and interaction of substrates.

These properties allow NiCl2(Cy3P)2 to participate in various catalytic reactions, including:

  • Hydrogenation: Reduction of unsaturated carbon-carbon bonds using hydrogen gas (H2) [].
  • Hydrocarbonylation: Formation of aldehydes and ketones from alkenes and carbon monoxide (CO) [].
  • Oligomerization and polymerization: Conversion of small molecules into larger chains through various coupling reactions [].
  • Cross-coupling reactions: Formation of carbon-carbon bonds between different organic molecules [].
, particularly in catalysis. It is often used as a catalyst in cross-coupling reactions, such as the Suzuki and Heck reactions, where it facilitates the formation of carbon-carbon bonds. The presence of tricyclohexylphosphine ligands enhances the stability and reactivity of the nickel center, making it an effective catalyst for various organic transformations .

Additionally, this compound can undergo ligand exchange reactions, where the chloride ions can be replaced by other nucleophiles, leading to the formation of new complexes with different properties .

The synthesis of bis(tricyclohexylphosphine)nickel(II) chloride typically involves the reaction of nickel(II) chloride with tricyclohexylphosphine in a suitable solvent. The general procedure is as follows:

  • Dissolve nickel(II) chloride in an appropriate solvent such as dichloromethane.
  • Add tricyclohexylphosphine to the solution.
  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate complex formation.
  • Isolate the product by filtration or precipitation, followed by purification if necessary.

This method allows for the efficient formation of the desired complex while maintaining the stability of the nickel center .

Bis(tricyclohexylphosphine)nickel(II) chloride finds applications primarily in organic synthesis as a catalyst for various reactions, including:

  • Cross-coupling reactions: Used in Suzuki and Heck reactions to form carbon-carbon bonds.
  • Hydroformylation: Catalyzes the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes.
  • Polymerization: Acts as a catalyst in certain polymerization processes.

Its unique properties make it valuable in both academic research and industrial applications .

Interaction studies involving bis(tricyclohexylphosphine)nickel(II) chloride primarily focus on its behavior in catalytic systems. Research indicates that its coordination environment significantly influences its catalytic activity. The steric bulk of tricyclohexylphosphine ligands affects substrate accessibility, which can enhance or inhibit reaction rates depending on the specific reaction conditions employed .

Moreover, studies on ligand exchange dynamics provide insights into how different ligands can modulate the reactivity and selectivity of nickel complexes in catalysis.

Several compounds share similarities with bis(tricyclohexylphosphine)nickel(II) chloride, particularly other nickel complexes with phosphine ligands. Here are some notable examples:

Compound NameFormulaUnique Features
Bis(triphenylphosphine)nickel(II) chlorideC36H30Cl2NiP2Uses triphenylphosphine ligands; more sterically hindered than tricyclohexyl phosphines.
Nickel(II) acetateC4H6NiO4Simpler structure; often used in organic synthesis but lacks phosphine coordination.
Bis(diphenylphosphino)nickel(II) dichlorideC30H28Cl2NiP2Contains diphenylphosphino ligands; different steric and electronic properties compared to tricyclohexyl phosphines.

The uniqueness of bis(tricyclohexylphosphine)nickel(II) chloride lies in its combination of sterically bulky tricyclohexyl phosphines with a nickel center, which provides distinct catalytic properties not found in simpler or more sterically hindered complexes .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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